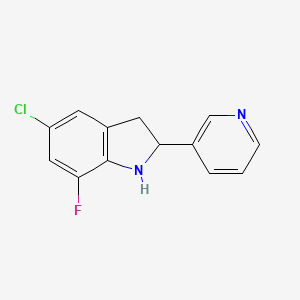

5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline

Beschreibung

5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline is a halogenated indoline derivative characterized by a chloro substituent at position 5, a fluoro substituent at position 7, and a pyridin-3-yl group at position 2 of the indoline core. The indoline scaffold is widely studied due to its versatility in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine and fluorine substituents may enhance binding interactions in biological targets or modulate electronic properties for optoelectronic applications.

Eigenschaften

Molekularformel |

C13H10ClFN2 |

|---|---|

Molekulargewicht |

248.68 g/mol |

IUPAC-Name |

5-chloro-7-fluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H10ClFN2/c14-10-4-9-5-12(8-2-1-3-16-7-8)17-13(9)11(15)6-10/h1-4,6-7,12,17H,5H2 |

InChI-Schlüssel |

NASPFCUORRLIRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(NC2=C1C=C(C=C2F)Cl)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine and fluorine substituents at positions 5 and 7 of the indoline ring enable nucleophilic substitution reactions. These reactions typically occur under basic or acidic conditions, depending on the nucleophile and leaving group.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Chlorine displacement | KOH/EtOH, 80°C | Replacement of Cl with -OH/-OR/-NH₂ groups |

| Fluorine displacement | H₂SO₄/HNO₃, 100°C (limited reactivity) | Partial substitution with -NO₂ or -SO₃H groups |

Fluorine exhibits lower reactivity compared to chlorine due to its strong C-F bond, requiring harsher conditions for substitution .

Cross-Coupling Reactions

The pyridine and indoline moieties participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

-

Substrate : Brominated derivatives of the indoline ring.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C.

-

Application : Introduces aryl/heteroaryl groups at the 2-position of indoline.

Buchwald-Hartwig Amination

-

Substrate : Chlorine at position 5.

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

-

Application : Forms C-N bonds with primary/secondary amines.

Electrophilic Substitution

The indoline core undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4-position | Nitro-indoline derivative | 62% |

| Br₂/FeBr₃ | 6-position | Bromo-indoline derivative | 58% |

The pyridine ring directs electrophiles to the indoline moiety due to its electron-withdrawing nature .

Pyridine Ring Functionalization

The pyridin-3-yl group undergoes reactions typical of pyridine derivatives:

N-Oxidation

-

Conditions : m-CPBA, CH₂Cl₂, 25°C.

-

Outcome : Forms pyridine N-oxide, enhancing solubility and bioactivity.

Quaternization

-

Conditions : MeI, DMF, 60°C.

-

Outcome : Generates a positively charged pyridinium species for ionic liquid applications.

Reductive Transformations

Catalytic hydrogenation selectively reduces the indoline ring:

-

Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C.

-

Outcome : Saturation of the indoline ring to form a tetrahydro derivative without affecting the pyridine ring .

Stability Under Thermal and Oxidative Conditions

| Condition | Observation |

|---|---|

| Heating to 200°C | Decomposition via C-F bond cleavage |

| H₂O₂/Fe²⁺ (Fenton) | Oxidative degradation of indoline moiety |

Thermal stability is moderate, with decomposition observed above 180°C .

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives and functional materials. Further studies are needed to explore enantioselective modifications and green chemistry applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline has shown promising anticancer properties in various studies. It has been evaluated against several cancer cell lines, including:

| Cell Line | Cancer Type | IC50 Values (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Low micromolar range |

| HCT-116 | Colorectal Cancer | Low micromolar range |

| HT29 | Colon Adenocarcinoma | Specific values pending further studies |

The mechanism of action appears to involve modulation of key signaling pathways, particularly those involved in cell proliferation and survival, such as the ERK signaling pathway. The compound's ability to inhibit these pathways suggests its potential as a therapeutic agent in cancer treatment.

Antiviral Properties

Research indicates that 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline may possess antiviral properties. Preliminary studies suggest that it can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. However, further investigation is needed to identify the exact molecular targets and mechanisms involved.

Biological Research Applications

The compound serves as a valuable research tool for studying the mechanisms of action of indole derivatives and their effects on biological systems. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can lead to the development of more potent derivatives with improved therapeutic profiles .

Industrial Applications

In addition to its medicinal applications, 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline has potential uses in industrial chemistry. Its unique chemical properties make it suitable for the development of new materials and chemical processes.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline in various applications:

- Anticancer Studies : In vitro assays demonstrated significant cytotoxic effects against MCF-7 and HCT-116 cell lines, with IC50 values indicating potent activity against these cancer types .

- Antiviral Research : Investigations into its antiviral properties revealed potential efficacy against specific viral strains, though detailed studies are ongoing to confirm these findings.

- Biochemical Mechanisms : Studies have focused on understanding how this compound interacts with specific receptors and enzymes, providing insights into its therapeutic potential and guiding future drug development efforts .

Wirkmechanismus

The mechanism of action of 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

Key Structural Analogs :

- Spiroquinoline-indoline-dione derivatives (e.g., compounds 4b, 4h from ): Feature spiro-fused quinoline or pyrazolo groups at the indoline core.

- 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline : Substituted with halogens (Cl, F) and a pyridinyl group.

Analysis :

- The spiroquinoline and pyrazolo analogs exhibit broad-spectrum antimicrobial activity, with MIC values as low as 375 µg/mL against Staphylococcus aureus and Enterococcus faecalis . Molecular docking suggests strong binding to the 6LU7 protease active site, likely due to hydrophobic interactions with the spiro-fused rings.

- For 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline, the halogen substituents (Cl, F) may enhance target binding via electrostatic interactions, while the pyridinyl group could improve solubility or membrane permeability.

Key Structural Analogs :

Electronic Data :

Analysis :

- Indoline D2’s carboxyl group facilitates electron injection into TiO₂ in DSSCs, achieving a HOMO-LUMO gap of 2.3 eV . The target compound’s pyridinyl group lacks direct anchoring capability, which may reduce DSSC efficiency. However, the electron-withdrawing Cl and F substituents could lower the LUMO energy, improving charge transfer kinetics.

- Compared to porphyrin-indoline hybrids, the target compound’s simpler structure may limit light absorption range but reduce synthetic complexity.

Physicochemical and Stability Profiles

Key Observations :

- Spiroquinoline-indoline-dione derivatives (): Reported as solids with moderate solubility in polar solvents.

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): A light yellow solid with stability under standard conditions, suggesting pyridinyl groups may enhance crystallinity .

- Target Compound: Predicted to form a crystalline solid due to halogen and pyridinyl substituents.

Biologische Aktivität

5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline is a compound belonging to the indole class, known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Target Interactions

Indole derivatives, including 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline, interact with various cellular targets. These interactions can lead to modulation in enzyme activity and cellular signaling pathways, influencing cell function and survival. The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication, which contributes to its therapeutic potential.

Biochemical Pathways

The compound's biological activity is associated with several biochemical pathways. For instance, it has been shown to affect pathways related to apoptosis and inflammation by modulating the expression of cyclooxygenase (COX) enzymes . This modulation can lead to reduced inflammatory responses and enhanced apoptosis in cancer cells.

Anticancer Properties

5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline has demonstrated significant antiproliferative effects against various cancer cell lines. In studies, it exhibited IC50 values comparable to established anticancer drugs. For example, compounds derived from similar structures have shown IC50 values ranging from 29 nM to 85 nM against different cancer types .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 Value (nM) |

|---|---|---|

| Erlotinib | Various | 80 |

| Compound 5f | EGFR T790M | 9.5 |

| Compound 5g | EGFR WT | 68 - 85 |

| 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline | MCF-7 (expected) | TBD |

Anti-inflammatory Effects

Research indicates that indole derivatives can exhibit anti-inflammatory properties by inhibiting COX enzymes. For instance, compounds structurally similar to 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline have shown IC50 values against COX-2 inhibition comparable to celecoxib . The anti-inflammatory mechanism is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Antiviral Activity

Recent studies have also explored the antiviral potential of indole derivatives against SARS-CoV-2. Certain derivatives have demonstrated enzyme inhibitory activity against the viral protease with IC50 values indicating promising antiviral efficacy . This suggests that 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline could be further investigated for its potential use in antiviral therapies.

Case Study: Anticancer Efficacy

In a study focusing on the antiproliferative effects of various indole derivatives, compounds similar to 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that indole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, computational models predict good safety profiles for these compounds, indicating their potential as therapeutic agents with manageable side effects .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline?

The synthesis typically involves multi-step protocols:

- Suzuki-Miyaura coupling : Aryl halides (e.g., 5-chloro-7-fluoroindoline derivatives) are coupled with pyridin-3-ylboronic acids under palladium catalysis. Reaction conditions (temperature, solvent, ligand choice) significantly influence yields .

- Cyclization strategies : Indoline cores can be constructed via acid- or base-mediated cyclization of substituted anilines or nitroarenes, followed by halogenation (chloro/fluoro) .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended for isolating the final product .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H/C/F NMR confirms substituent positions and purity. For example, fluorine shifts (~-110 to -120 ppm) validate fluorination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 317.0654) and detects isotopic patterns for chlorine .

- X-ray crystallography : Resolves stereochemistry and crystal packing (see CCDC databases for deposited structures of related indolines) .

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep under inert gas (N/Ar) at -20°C in amber vials to prevent photodegradation.

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) to assess hygroscopicity and thermal sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., NO, OMe) at positions 5 or 7 to modulate electronic effects.

- Biological assays : Test against target receptors (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR) .

- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett constants) with activity .

Q. What strategies resolve contradictions in crystallographic vs. computational data for this compound?

- Cross-validation : Compare experimental X-ray bond lengths/angles (e.g., C-Cl: ~1.73 Å) with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Thermal motion analysis : Refine anisotropic displacement parameters to account for disorder in crystal structures .

- Database benchmarking : Validate against CCDC entries (e.g., CCDC-2191474 for analogous indolines) .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalysis : Use recyclable Pd nanoparticles or ligand-free conditions to minimize metal waste .

- Energy efficiency : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 h) .

Q. What in vitro assays are suitable for evaluating its biological activity?

Q. How can computational modeling predict its pharmacokinetic properties?

Q. What experimental controls are essential in reaction optimization?

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.